
2,5,10,13-Tetraoxatetradec-7-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,10,13-Tetraoxatetradec-7-ene is an organic compound with the molecular formula C10H20O4. It is also known by its IUPAC name, 2,5,8,11-tetraoxatetradec-13-ene . This compound is characterized by the presence of multiple ether linkages and a terminal alkene group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,10,13-Tetraoxatetradec-7-ene typically involves the reaction of allyl alcohol with ethylene oxide in the presence of a base catalyst. The reaction proceeds through a series of nucleophilic substitution reactions, resulting in the formation of the desired tetraether compound . The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 6-8 hours.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The use of high-purity starting materials and optimized reaction conditions ensures the production of the compound with a purity of over 97% .
Analyse Chemischer Reaktionen
Types of Reactions
2,5,10,13-Tetraoxatetradec-7-ene undergoes various chemical reactions, including:
Oxidation: The terminal alkene group can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated ethers.
Substitution: The ether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.
Major Products
Oxidation: Epoxides and diols.
Reduction: Saturated ethers.
Substitution: Various substituted ethers depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,5,10,13-Tetraoxatetradec-7-ene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ether linkages.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of specialty polymers and surfactants.
Wirkmechanismus
The mechanism of action of 2,5,10,13-Tetraoxatetradec-7-ene involves its interaction with various molecular targets. The compound’s ether linkages can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the terminal alkene group can undergo polymerization reactions, leading to the formation of cross-linked networks .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5,8,11-Tetraoxatetradec-13-ene: Similar in structure but differs in the position of the alkene group.
2,5,8,11-Tetraoxatetradecane: Lacks the terminal alkene group, making it less reactive in certain chemical reactions.
Uniqueness
2,5,10,13-Tetraoxatetradec-7-ene is unique due to its combination of multiple ether linkages and a terminal alkene group. This structural feature allows it to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
88482-37-5 |
|---|---|
Molekularformel |
C10H20O4 |
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
1,4-bis(2-methoxyethoxy)but-2-ene |
InChI |
InChI=1S/C10H20O4/c1-11-7-9-13-5-3-4-6-14-10-8-12-2/h3-4H,5-10H2,1-2H3 |
InChI-Schlüssel |
DSWMWISXVBNDMC-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCC=CCOCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


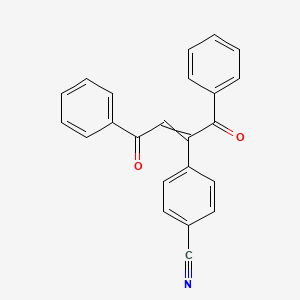
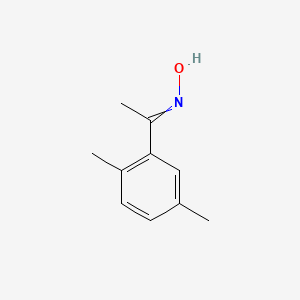
![6-{[4-(4-Methylphenyl)butyl]amino}hexanamide](/img/structure/B14379291.png)
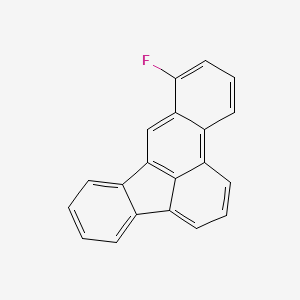
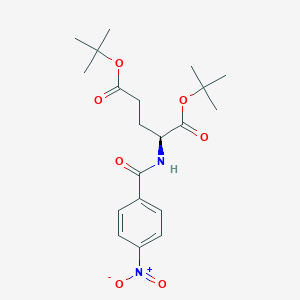

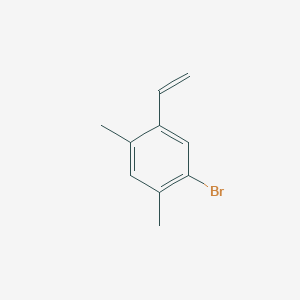
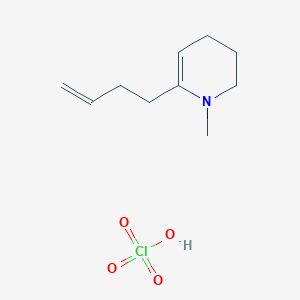
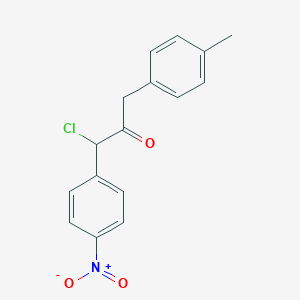

![Trimethyl[3-(phenylsulfanyl)undecyl]silane](/img/structure/B14379351.png)
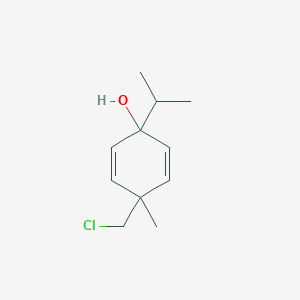

![N-{[1-(4-Methoxyphenyl)octan-3-yl]oxy}-N-methylmethanamine](/img/structure/B14379362.png)
